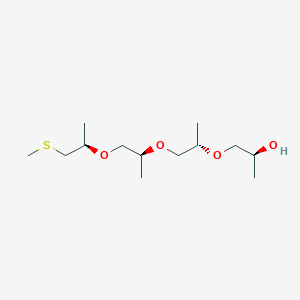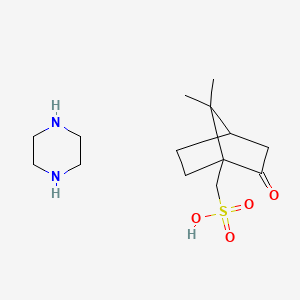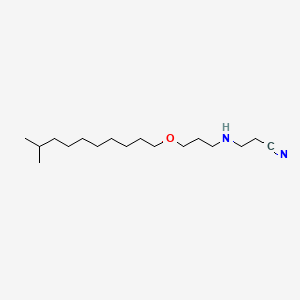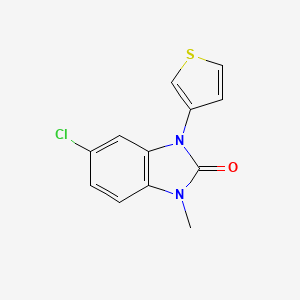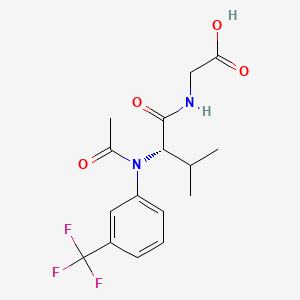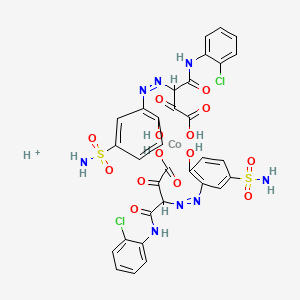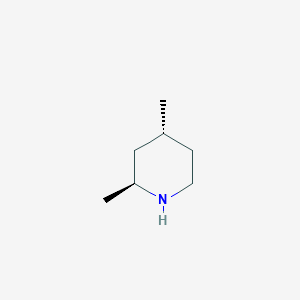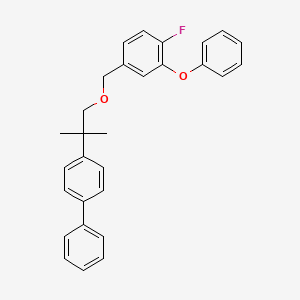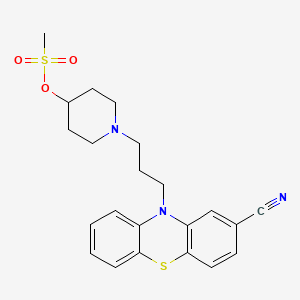
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features, which include a phenothiazine core, a piperidine ring, and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate typically involves multiple steps:
Formation of the Phenothiazine Core: This can be achieved through the cyclization of diphenylamine with sulfur.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions.
Addition of the Carbonitrile Group: This step often involves the use of cyanogen bromide or similar reagents.
Sulphonation: The final step involves the addition of a methanesulphonate group, typically using methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can occur at the carbonitrile group, converting it to an amine.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like alkyl halides or amines are commonly used.
Major Products
Oxidation: Oxidized derivatives of the phenothiazine core.
Reduction: Amino derivatives of the carbonitrile group.
Substitution: Substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, phenothiazine derivatives are often studied for their potential therapeutic effects, including antipsychotic and anti-inflammatory properties.
Medicine
Industry
In the industrial sector, phenothiazine derivatives are used as stabilizers for polymers and as dyes.
Wirkmechanismus
The mechanism of action of 10-(3-(4-Hydroxy-1-piperidino)propyl)-10H-phenothiazine-2-carbonitrile monomethanesulphonate likely involves interaction with various molecular targets, including neurotransmitter receptors and enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine derivative with antihistamine properties.
Thioridazine: A phenothiazine derivative used in the treatment of schizophrenia.
Eigenschaften
CAS-Nummer |
94291-99-3 |
|---|---|
Molekularformel |
C22H25N3O3S2 |
Molekulargewicht |
443.6 g/mol |
IUPAC-Name |
[1-[3-(2-cyanophenothiazin-10-yl)propyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C22H25N3O3S2/c1-30(26,27)28-18-9-13-24(14-10-18)11-4-12-25-19-5-2-3-6-21(19)29-22-8-7-17(16-23)15-20(22)25/h2-3,5-8,15,18H,4,9-14H2,1H3 |
InChI-Schlüssel |
PDQWUEWUXRSQML-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)OC1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


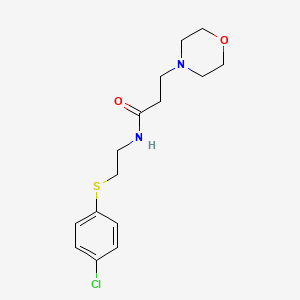
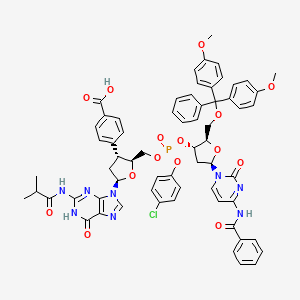
![3-[[bis(2-hydroxyethyl)amino]methyl]-5-(4-chlorophenyl)oxolan-2-one;(E)-but-2-enedioic acid](/img/structure/B12727407.png)
